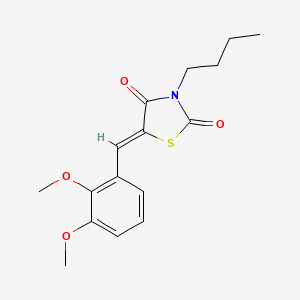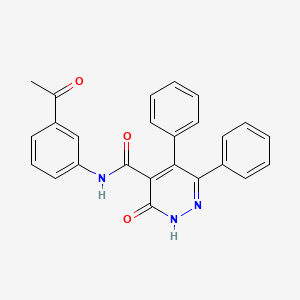
3-butyl-5-(2,3-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-butyl-5-(2,3-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as DMBT, is a synthetic compound with potential applications in the field of scientific research. This compound belongs to the class of thiazolidinediones and has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The mechanism of action of 3-butyl-5-(2,3-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been suggested that it exerts its effects by modulating various signaling pathways in the body, such as the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
3-butyl-5-(2,3-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to exhibit various biochemical and physiological effects. It has been found to possess antioxidant properties, which can help protect cells from oxidative damage. It also exhibits anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, 3-butyl-5-(2,3-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been found to exhibit anti-cancer properties, making it a potential therapeutic agent for the treatment of various types of cancer.
实验室实验的优点和局限性
One of the advantages of using 3-butyl-5-(2,3-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is its potential therapeutic applications. Additionally, it has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation. However, one of the limitations of using 3-butyl-5-(2,3-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione is its limited availability, which can make it difficult to obtain for certain experiments.
未来方向
There are several future directions for the investigation of 3-butyl-5-(2,3-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione. One potential avenue of research is to further investigate its anti-cancer properties and its potential use as a therapeutic agent for the treatment of various types of cancer. Additionally, future research could focus on elucidating the mechanism of action of 3-butyl-5-(2,3-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione and its effects on various signaling pathways in the body. Finally, further studies could be conducted to investigate the potential use of 3-butyl-5-(2,3-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases.
合成方法
The synthesis of 3-butyl-5-(2,3-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione involves the condensation of 2,3-dimethoxybenzaldehyde with 3-butyl-1,3-thiazolidine-2,4-dione in the presence of a suitable catalyst. The resulting product is a yellow crystalline solid with a melting point of 160-162°C.
科学研究应用
3-butyl-5-(2,3-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been found to exhibit various properties that make it a promising candidate for scientific research. It has been shown to possess antioxidant, anti-inflammatory, and anti-cancer properties, making it a potential therapeutic agent for the treatment of various diseases.
属性
IUPAC Name |
(5Z)-3-butyl-5-[(2,3-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-4-5-9-17-15(18)13(22-16(17)19)10-11-7-6-8-12(20-2)14(11)21-3/h6-8,10H,4-5,9H2,1-3H3/b13-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKWJNKFKMWICX-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=C(C(=CC=C2)OC)OC)SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=C(C(=CC=C2)OC)OC)/SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(aminocarbonyl)phenyl]-1-(4-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4876991.png)
![2-[(2-fluorobenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4876994.png)

![4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4877003.png)
![N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}butanamide](/img/structure/B4877005.png)
![4-[(3-{[(2-ethoxyphenyl)amino]carbonyl}-2-thienyl)amino]-4-oxobutanoic acid](/img/structure/B4877009.png)
![1-{[4-(methylthio)phenyl]sulfonyl}azepane](/img/structure/B4877015.png)

![4-(2-{2-[(4-chlorophenyl)thio]ethoxy}-5-methylbenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4877029.png)
![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-N-(4-methylphenyl)-3-(trifluoromethyl)benzamide](/img/structure/B4877030.png)
![1-[(5-chloro-2-thienyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4877039.png)
![4-amino-2-({2-[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-5-pyrimidinecarbonitrile](/img/structure/B4877049.png)
